

# Application Notes: Measuring Cell Migration and Motility using CFDA-SE

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## Compound of Interest

Compound Name: CFDA-SE

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## Introduction

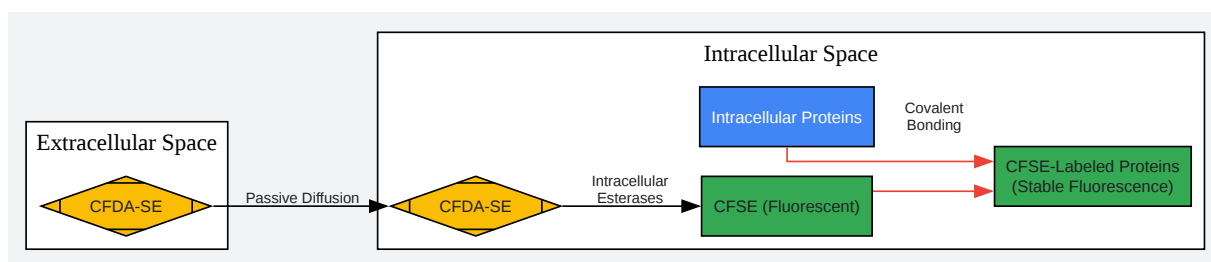
Cell migration is a fundamental biological process crucial in development, immune response, and disease pathogenesis, including cancer metastasis and inflammation. The ability to accurately track and quantify cell movement is essential for understanding these processes and for the development of novel therapeutics. Carboxyfluorescein diacetate succinimidyl ester (**CFDA-SE**) is a reliable and widely used fluorescent dye for long-term cell labeling, making it an excellent tool for cell migration and motility assays.<sup>[1][2][3]</sup>

Initially recognized for its application in cell proliferation assays, where the dye is sequentially halved in daughter cells, the stable and non-toxic nature of **CFDA-SE** labeling also permits the tracking of cell populations over time, independent of cell division.<sup>[4][5]</sup> Once inside the cell, the non-fluorescent **CFDA-SE** is cleaved by intracellular esterases to the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE), which covalently binds to intracellular proteins, ensuring long-term retention and minimal transfer to adjacent cells.<sup>[4][6][7]</sup>

These application notes provide detailed protocols for utilizing **CFDA-SE** in two common in vitro cell migration/motility assays: the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.

## Principle of CFDA-SE Labeling

**CFDA-SE** is a cell-permeable compound that is initially non-fluorescent. Upon crossing the cell membrane, intracellular esterases cleave the acetate groups, converting it into the fluorescent molecule CFSE. [2][6][7] The succinimidyl ester group of CFSE then forms stable covalent bonds with primary amines of intracellular proteins. [4][6] This results in stable, uniform, and long-lasting fluorescent labeling of the cells.



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**Diagram 1:** Mechanism of **CFDA-SE** cell labeling.

## Experimental Protocols

### I. General Protocol for CFDA-SE Cell Labeling

This initial labeling protocol is applicable to cells that will be used in subsequent migration or motility assays.

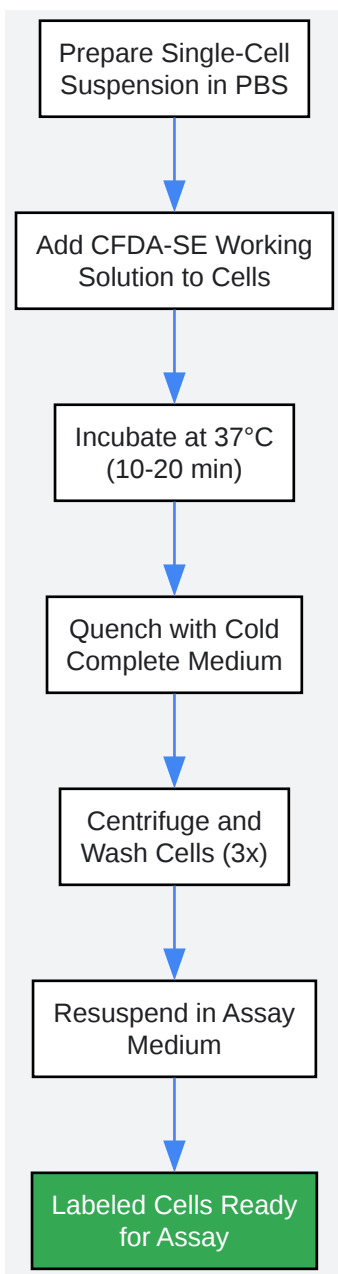
Materials:

- Cells of interest in suspension
- **CFDA-SE** (e.g., from a commercial kit)
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without serum
- Complete cell culture medium (containing serum)

- Sterile microcentrifuge tubes or conical tubes

Procedure:

- Prepare **CFDA-SE** Stock Solution: Dissolve **CFDA-SE** in anhydrous DMSO to create a stock solution (typically 1-10 mM).[\[8\]](#) Aliquot and store at -20°C, protected from light and moisture.  
[\[9\]](#)[\[10\]](#)
- Cell Preparation: Harvest cells and prepare a single-cell suspension in pre-warmed (37°C) PBS or HBSS at a concentration of  $1-10 \times 10^6$  cells/mL.[\[10\]](#)
- Prepare Staining Solution: Immediately before use, dilute the **CFDA-SE** stock solution into the serum-free PBS or HBSS to the desired final working concentration. The optimal concentration (typically 0.5-10  $\mu$ M) should be determined empirically for each cell type and application.[\[9\]](#)
- Cell Staining: Add the cell suspension to the staining solution and mix gently. Incubate for 10-20 minutes at 37°C, protected from light.[\[4\]](#)[\[8\]](#)
- Stop Staining: To quench the reaction, add 5 volumes of ice-cold complete culture medium. The serum proteins will react with any unbound **CFDA-SE**.
- Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Wash the cells a total of three times to remove any residual unbound dye.[\[3\]](#)[\[10\]](#)
- Viability and Concentration Check: After the final wash, resuspend the cells in the appropriate medium for your assay. Perform a cell count and assess viability (e.g., using Trypan Blue).
- The **CFDA-SE** labeled cells are now ready for use in migration or motility assays.



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**Diagram 2:** General workflow for **CFDA-SE** cell labeling.

## II. Protocol for Transwell Migration Assay

This assay measures the directional migration of cells through a porous membrane in response to a chemoattractant.

Materials:

- **CFDA-SE** labeled cells
- Transwell inserts (select pore size based on cell type)
- 24-well companion plate
- Chemoattractant (e.g., growth factors, cytokines)
- Serum-free or low-serum medium
- Complete medium
- Fluorescence microplate reader or fluorescence microscope

#### Procedure:

- **Prepare Transwell Plate:** Add the chemoattractant-containing medium to the lower wells of the 24-well plate. To the upper chamber (the insert), add serum-free or low-serum medium.
- **Seed Cells:** Resuspend the **CFDA-SE** labeled cells in serum-free or low-serum medium and add them to the upper chamber of the Transwell inserts.
- **Incubation:** Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).
- **Remove Non-Migrated Cells:** After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
- **Quantify Migrated Cells:**
  - **Microplate Reader Method:** Place the inserts into a new 24-well plate containing a cell lysis buffer. After a short incubation, transfer the lysate to a black microplate and measure the fluorescence (Excitation/Emission ~492/517 nm).
  - **Microscopy Method:** Fix and stain the migrated cells on the lower surface of the membrane. Image the membrane using a fluorescence microscope and count the number of fluorescent cells per field of view.

### III. Protocol for Wound Healing (Scratch) Assay

This assay measures the collective migration of a cell monolayer to close a mechanically created "wound."

Materials:

- **CFDA-SE** labeled cells
- 24-well or 96-well culture plates
- Pipette tip (p200 or p1000) or a specialized wound healing insert[11]
- Fluorescence microscope with an imaging system

Procedure:

- **Create a Confluent Monolayer:** Seed the **CFDA-SE** labeled cells in a multi-well plate and grow them until they form a confluent monolayer.
- **Create the "Wound":** Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[12] Alternatively, use commercially available inserts to create a more uniform gap.[11]
- **Wash and Refeed:** Gently wash the wells with PBS to remove dislodged cells and debris.[12] Add fresh culture medium, with or without the test compounds (e.g., migration inhibitors or enhancers).
- **Image at Time Zero (T0):** Immediately after creating the wound, capture images of the scratch using a fluorescence microscope at low magnification (e.g., 4x or 10x).
- **Incubation:** Incubate the plate at 37°C in a CO2 incubator.
- **Image at Subsequent Time Points:** Capture images of the same wound fields at regular intervals (e.g., 6, 12, 24 hours) until the wound is closed in the control wells.
- **Data Analysis:** Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the

initial wound area at T0.

## Data Presentation

Quantitative data from migration and motility assays should be summarized for clear interpretation and comparison between experimental conditions.

**Table 1: Example Data from a Transwell Migration Assay**

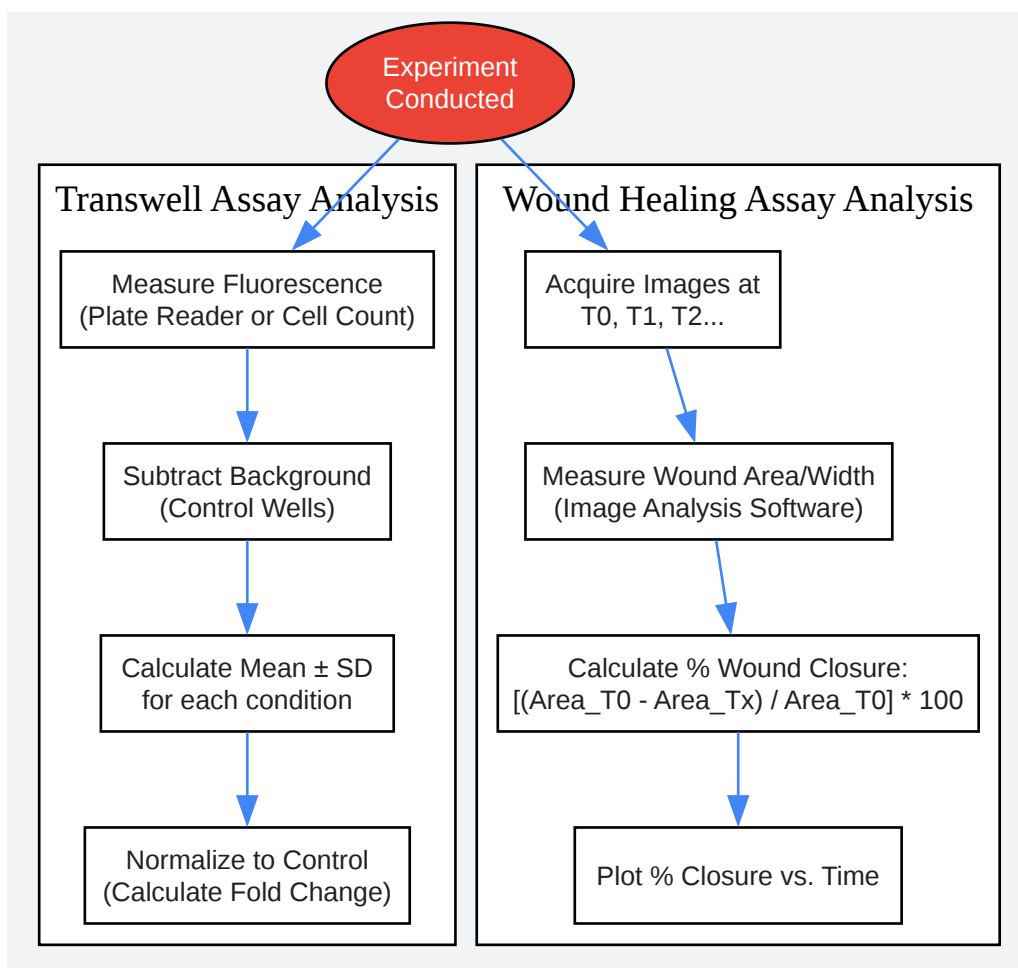
Treatment Group	Chemoattractant	Mean Fluorescence Intensity (RFU)	Standard Deviation	Migration Index (Fold Change vs. Control)
Control	None	150	15	1.0
Positive Control	10% FBS	1250	98	8.3
Drug A (1 $\mu$ M)	10% FBS	625	55	4.2
Drug B (1 $\mu$ M)	10% FBS	1180	110	7.9

**Table 2: Example Data from a Wound Healing Assay**

Treatment Group	Time (hours)	Mean Wound Area ( $\mu$ m <sup>2</sup> )	Standard Deviation	% Wound Closure
Control	0	500,000	25,000	0%
12	275,000	21,000	45%	90%
24	50,000	8,000	90%	
Inhibitor X (10 $\mu$ M)	0	505,000	28,000	0%
12	450,000	31,000	10.9%	24.8%
24	380,000	29,000	24.8%	

## Data Analysis and Interpretation

The analysis workflow involves quantifying the fluorescent signal, which corresponds to the number of migrated cells, and comparing it across different experimental conditions.



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**Diagram 3:** Workflow for data analysis in migration assays.

## Conclusion

**CFDA-SE** is a powerful and versatile tool for measuring cell migration and motility. Its stable, non-toxic, and bright fluorescent labeling allows for the effective tracking of cell populations in both endpoint and real-time assays. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to quantify cell migration, screen for potential therapeutic agents, and further unravel the complexities of cellular movement. For optimal results, it is recommended to titrate the **CFDA-SE** concentration and incubation times for each specific cell type and experimental setup.[9][10]



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